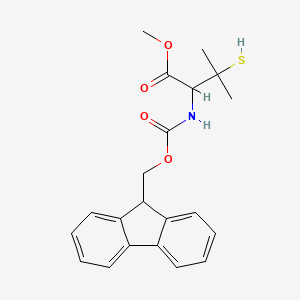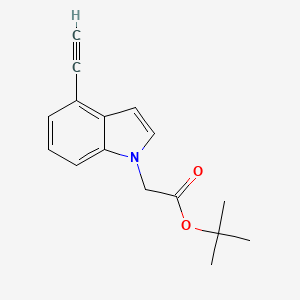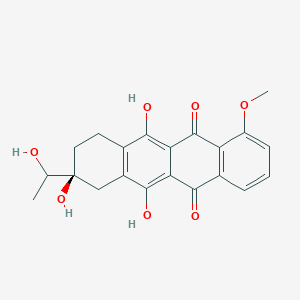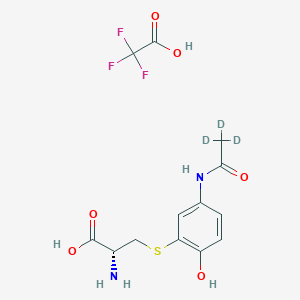
APAP-CYS-D5 (major), trifluoroacetic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of APAP-CYS-D5 (major), trifluoroacetic acid salt involves the reaction of acetaminophen with L-cysteine in the presence of trifluoroacetic acid. The reaction conditions typically include:
Reactants: Acetaminophen, L-cysteine, and trifluoroacetic acid.
Solvent: A suitable solvent such as water or an organic solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but is generally completed within a few hours.
Analyse Chemischer Reaktionen
APAP-CYS-D5 (major), trifluoroacetic acid salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, acetaminophen.
Substitution: Substitution reactions can occur at the cysteine moiety, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
APAP-CYS-D5 (major), trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of:
Chemistry: To study the metabolic pathways and reactions of acetaminophen.
Biology: To investigate the effects of acetaminophen metabolites on biological systems.
Medicine: To understand the toxicological effects of acetaminophen and its metabolites on the liver and kidneys.
Wirkmechanismus
The mechanism of action of APAP-CYS-D5 (major), trifluoroacetic acid salt involves its interaction with cellular proteins and enzymes. It forms adducts with proteins, which can lead to cellular damage and toxicity. The molecular targets include enzymes involved in glutathione metabolism, and the pathways affected include oxidative stress and detoxification pathways .
Vergleich Mit ähnlichen Verbindungen
APAP-CYS-D5 (major), trifluoroacetic acid salt is unique compared to other acetaminophen metabolites due to its deuterium labeling, which makes it useful in isotope-labeled studies. Similar compounds include:
3-Cysteinylacetaminophen: The non-deuterated form of the compound.
N-acetyl-p-benzoquinone imine (NAPQI): Another toxic metabolite of acetaminophen.
Glutathione conjugates of acetaminophen: Formed during the detoxification process in the liver.
These compounds are used in various studies to understand the metabolism and toxicology of acetaminophen.
Eigenschaften
Molekularformel |
C13H15F3N2O6S |
|---|---|
Molekulargewicht |
387.35 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1/i1D3; |
InChI-Schlüssel |
PDZGEXMJHANKLR-IUDMXIBMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


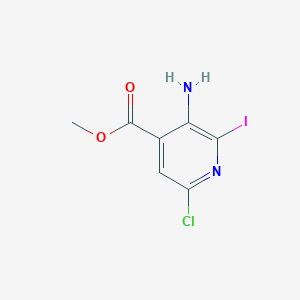

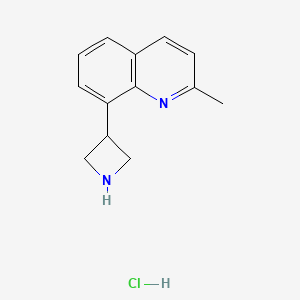
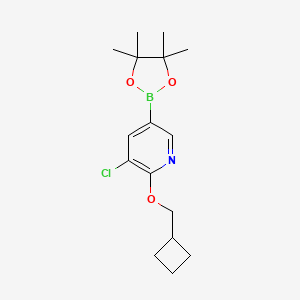


![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)

